molecular formula C9H11BrN2O3 B6200111 ethyl 3-bromo-5H,6H,8H-imidazo[4,3-c][1,4]oxazine-1-carboxylate CAS No. 2751616-12-1

ethyl 3-bromo-5H,6H,8H-imidazo[4,3-c][1,4]oxazine-1-carboxylate

Cat. No.: B6200111
CAS No.: 2751616-12-1
M. Wt: 275.10 g/mol
InChI Key: MCWFLZBLBNUDFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-bromo-5H,6H,8H-imidazo[4,3-c][1,4]oxazine-1-carboxylate is a synthetic organic compound belonging to the imidazo[4,3-c][1,4]oxazine family This compound is characterized by its unique fused ring structure, which includes an imidazole ring fused to an oxazine ring, and a bromine atom at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-bromo-5H,6H,8H-imidazo[4,3-c][1,4]oxazine-1-carboxylate typically involves multi-step organic reactions. One common method includes:

    Formation of the Imidazole Ring: Starting with a suitable precursor, such as an amino alcohol, the imidazole ring is formed through cyclization reactions.

    Oxazine Ring Formation: The oxazine ring is then constructed by reacting the brominated imidazole intermediate with appropriate reagents, often involving cyclization reactions.

    Esterification: Finally, the ethyl ester group is introduced through esterification reactions using ethanol and a suitable acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromo-5H,6H,8H-imidazo[4,3-c][1,4]oxazine-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution Products: Depending on the nucleophile, products like azido, thiocyano, or other substituted derivatives.

    Oxidation Products: Oxidized derivatives with additional functional groups.

    Reduction Products: Reduced forms with altered oxidation states.

    Hydrolysis Products: Carboxylic acid derivatives.

Scientific Research Applications

Ethyl 3-bromo-5H,6H,8H-imidazo[4,3-c][1,4]oxazine-1-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new pharmaceuticals targeting specific enzymes or receptors.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism by which ethyl 3-bromo-5H,6H,8H-imidazo[4,3-c][1,4]oxazine-1-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to inhibition or activation of specific pathways. The bromine atom and the ester group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Ethyl 3-bromo-5H,6H,8H-imidazo[4,3-c][1,4]oxazine-1-carboxylate can be compared with other similar compounds, such as:

    Ethyl 3-chloro-5H,6H,8H-imidazo[4,3-c][1,4]oxazine-1-carboxylate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.

    Ethyl 3-iodo-5H,6H,8H-imidazo[4,3-c][1,4]oxazine-1-carboxylate: Contains an iodine atom, which may enhance certain properties like radiolabeling for imaging studies.

    Ethyl 3-fluoro-5H,6H,8H-imidazo[4,3-c][1,4]oxazine-1-carboxylate: Fluorine substitution can significantly alter the compound’s electronic properties and metabolic stability.

Each of these compounds has unique characteristics that make them suitable for different applications, highlighting the versatility and importance of the imidazo[4,3-c][1,4]oxazine scaffold in chemical research.

Properties

CAS No.

2751616-12-1

Molecular Formula

C9H11BrN2O3

Molecular Weight

275.10 g/mol

IUPAC Name

ethyl 3-bromo-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazine-1-carboxylate

InChI

InChI=1S/C9H11BrN2O3/c1-2-15-8(13)7-6-5-14-4-3-12(6)9(10)11-7/h2-5H2,1H3

InChI Key

MCWFLZBLBNUDFN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2COCCN2C(=N1)Br

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.